

2-Bromo-1-chloro-4-iodobenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **2-Bromo-1-chloro-4-iodobenzene**

Cat. No.: **B1454370**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-1-chloro-4-iodobenzene**: A Versatile Tri-Halogenated Synthetic Building Block

Abstract

2-Bromo-1-chloro-4-iodobenzene is a tri-halogenated aromatic compound of significant interest to researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Its molecular structure, featuring three distinct halogen substituents on a benzene ring, offers a unique platform for sequential and site-selective functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight, a detailed examination of the principles behind its synthetic utility, a plausible synthesis workflow, analytical characterization methods, and critical safety protocols. The primary focus is to furnish drug development professionals with the technical insights required to effectively leverage this versatile building block in the construction of complex molecular architectures.

Molecular Identity and Physicochemical Properties

2-Bromo-1-chloro-4-iodobenzene is a strategically substituted phenyl halide. The precise arrangement of bromine, chlorine, and iodine atoms provides a foundation for its diverse applications in chemical synthesis.^{[1][2][3]} Its fundamental properties are summarized below.

Property	Value	Source(s)
IUPAC Name	2-bromo-1-chloro-4-iodobenzene	[4]
CAS Number	31928-46-8	[4][5][6]
Molecular Formula	C ₆ H ₃ BrClI	[5][7]
Molecular Weight	317.35 g/mol	[5][7][8]
Appearance	Yellow to brown powder, crystalline powder, or low melting solid	[5][9]
Melting Point	39°C to 44°C	[9]
Purity	Typically ≥97.5% - 98%	[5][9]
Storage	Keep in a dark place, sealed in a dry container at 2-8°C	[4][5]

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1: Chemical Structure of **2-Bromo-1-chloro-4-iodobenzene**.

The Principle of Differential Halogen Reactivity

The primary value of **2-bromo-1-chloro-4-iodobenzene** as a synthetic intermediate stems from the differential reactivity of its three carbon-halogen bonds.[10] In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig), the rate of oxidative addition to the palladium(0) center is the critical selectivity-determining step. This rate is inversely correlated with the C-X bond dissociation energy.

Reactivity Order: C-I > C-Br > C-Cl

- C-I Bond: The carbon-iodine bond is the longest and weakest among the three. This makes the iodine atom the most reactive site, readily undergoing oxidative addition under mild reaction conditions. This allows for the selective functionalization of the C4 position.
- C-Br Bond: The carbon-bromine bond is stronger than C-I but significantly weaker than C-Cl. After the iodine has been substituted, more forcing reaction conditions (e.g., higher temperatures, different ligands or catalyst systems) can be employed to selectively activate the C-Br bond at the C2 position.
- C-Cl Bond: The carbon-chlorine bond is the strongest and shortest, making it the least reactive. It typically remains intact during reactions targeting the iodo and bromo groups, serving as a stable substituent or a site for a final, more rigorous coupling reaction if desired.

This predictable reactivity hierarchy allows chemists to perform sequential, one-pot, or stepwise couplings to build complex molecules with a high degree of regiochemical control, a crucial advantage in multi-step pharmaceutical synthesis.[\[10\]](#)

Synthesis and Purification Workflow

The synthesis of polysubstituted benzene rings like **2-bromo-1-chloro-4-iodobenzene** often involves a sequence of electrophilic aromatic substitution and diazotization-substitution reactions. A plausible and common strategy is the Sandmeyer reaction, which transforms an amino group on an aromatic ring into a halide.[\[11\]](#)[\[12\]](#)

Proposed Synthetic Pathway

A logical approach begins with a commercially available substituted aniline, such as 4-bromo-3-chloroaniline. The synthesis proceeds via iodination followed by the conversion of the amine to the target chloro-substituent, though other routes are possible. The workflow below illustrates a common transformation sequence.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Bromo-1-chloro-4-iodobenzene**.

Experimental Protocol: Sandmeyer Iodination

Disclaimer: This protocol is a representative example and should be performed only by qualified personnel with appropriate safety measures.

- **Diazotization:**

- In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 4-bromo-2-chloroaniline (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 3M).
- Cool the mixture to 0-5°C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
- Stir the reaction mixture for an additional 30 minutes at 0-5°C after the addition is complete.

- **Iodination:**

- In a separate flask, dissolve potassium iodide (KI, 1.5 eq) and a catalytic amount of cuprous iodide (CuI, 0.1 eq) in water.
- Slowly add the cold diazonium salt solution from Step 1 to the KI/CuI solution. Vigorous nitrogen gas evolution will be observed. The choice of a copper catalyst facilitates the substitution of the diazonium group with iodide.
- After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.[13]

- **Work-up and Purification:**

- Cool the reaction mixture and extract the crude product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

- Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization and Quality Control

To ensure the identity and purity of the synthesized **2-bromo-1-chloro-4-iodobenzene**, a suite of analytical techniques is employed. Each technique provides a piece of the structural puzzle, creating a self-validating system for quality control.

Technique	Expected Result / Interpretation
¹ H NMR	The spectrum should show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Each signal would likely appear as a doublet or doublet of doublets due to coupling with adjacent protons. The specific splitting pattern confirms the 1,2,4-substitution pattern.
¹³ C NMR	The spectrum should display six distinct signals for the six aromatic carbons, confirming the absence of molecular symmetry. The chemical shifts of the carbons bonded to the halogens will be significantly different from the others.
FT-IR	The infrared spectrum will show characteristic C-H stretching frequencies for the aromatic ring (~3100-3000 cm ⁻¹) and C-C in-ring stretching (~1600-1450 cm ⁻¹). Strong absorptions in the fingerprint region (<1100 cm ⁻¹) will correspond to the C-Cl, C-Br, and C-I stretching vibrations. [9]
Mass Spec (GC-MS)	The mass spectrum will show a molecular ion peak (M ⁺) corresponding to the molecular weight of 317.35. Critically, the isotopic pattern will be highly characteristic due to the presence of bromine (⁷⁹ Br/ ⁸¹ Br ≈ 1:1) and chlorine (³⁵ Cl/ ³⁷ Cl ≈ 3:1), providing definitive confirmation of the elemental composition.
Purity (GC/HPLC)	Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis should show a single major peak, with the area percent indicating the purity level (e.g., ≥98%).[9]

Applications in Drug Development

The true utility of **2-bromo-1-chloro-4-iodobenzene** is realized in its application as a versatile scaffold in medicinal chemistry.[12] Its ability to undergo sequential, site-selective cross-coupling reactions allows for the rapid generation of molecular libraries and the synthesis of complex pharmaceutical intermediates.[10]

Exemplar Reaction: Sequential Suzuki and Sonogashira Coupling

This workflow demonstrates how the differential reactivity can be exploited to build a complex, drug-like molecule.



[Click to download full resolution via product page](#)

Caption: Sequential cross-coupling using **2-Bromo-1-chloro-4-iodobenzene**.

In this example, the most reactive C-I bond is first targeted in a Suzuki reaction under mild conditions to attach an aryl group. The resulting intermediate, which still possesses the C-Br and C-Cl bonds, can then undergo a Sonogashira reaction at the C-Br position under slightly more forcing conditions to introduce an alkynyl moiety. The C-Cl bond remains available for further functionalization if needed. This stepwise approach is a powerful tool for building molecular complexity efficiently.[14]

Safety, Handling, and Storage

2-Bromo-1-chloro-4-iodobenzene is a hazardous chemical and must be handled with appropriate precautions.[15] The following information is derived from its safety data sheet (SDS).[16][17][18]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Acute Toxicity & Irritation	GHS07 (Exclamation Mark)	Warning	H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Safe Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated fume hood to keep airborne concentrations low.[\[15\]](#)[\[18\]](#) Eyewash stations and safety showers must be readily accessible.[\[18\]](#)
- Personal Protective Equipment (PPE):
 - Gloves: Wear chemical-impermeable gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
 - Respiratory: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.[\[15\]](#)
- Handling Practices: Avoid all personal contact, including inhalation of dust or vapors.[\[15\]](#) Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[\[15\]](#)

First Aid and Spill Response

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[16\]](#)[\[18\]](#)

- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[16][18]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[16][18]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
- Spills: Evacuate the area. Wearing full PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[15][16]

Conclusion

2-Bromo-1-chloro-4-iodobenzene is more than just a chemical; it is a precision tool for synthetic chemists. Its value is defined by the predictable and hierarchical reactivity of its three halogen substituents. This property enables the design of elegant and efficient synthetic routes towards complex molecules, making it an indispensable building block in the discovery and development of new pharmaceuticals and advanced materials. Understanding its properties, synthesis, and safe handling is key to unlocking its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-1-chloro-4-iodobenzene - High purity | EN [georganics.sk]
- 4. 2-Bromo-1-chloro-4-iodobenzene | 31928-46-8 [sigmaaldrich.com]
- 5. 2-Bromo-1-chloro-4-iodobenzene | 31928-46-8 [sigmaaldrich.com]
- 6. 2-BROMO-1-CHLORO-4-IODOBENZENE | 31928-46-8 [chemicalbook.com]

- 7. scbt.com [scbt.com]
- 8. 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 458380050 [thermofisher.com]
- 10. nbinno.com [nbinno.com]
- 11. 2-Bromo-4-chloro-1-iodobenzene 31928-44-6 In Bulk Supply, Best Price [minstargroup.com]
- 12. benchchem.com [benchchem.com]
- 13. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 14. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Page loading... [guidechem.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [2-Bromo-1-chloro-4-iodobenzene molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454370#2-bromo-1-chloro-4-iodobenzene-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com